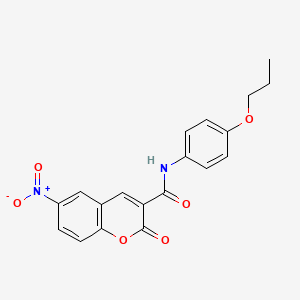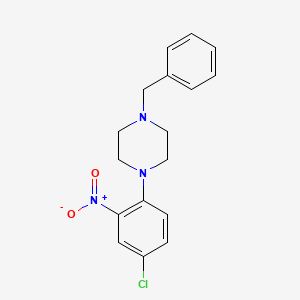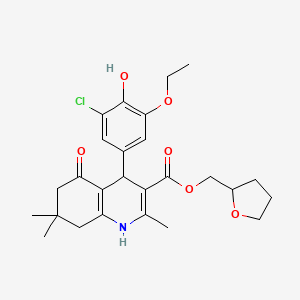
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. It has been found to inhibit the activity of COX-2 (cyclooxygenase-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cancer cell proliferation and survival. Additionally, it has been found to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell and animal models. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. It has also been found to have low toxicity and good solubility in various solvents. However, its limitations include its relatively low potency compared to other anti-inflammatory and anti-cancer agents, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide. One direction is to develop more potent analogs of this compound with improved bioavailability and specificity for various targets. Another direction is to study its potential use in combination with other anti-inflammatory and anti-cancer agents to enhance their efficacy. Additionally, further studies are needed to investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Métodos De Síntesis
The synthesis of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide involves the reaction between 4-propoxyaniline and 6-nitro-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction takes place in an organic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have significant anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
6-nitro-2-oxo-N-(4-propoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-9-26-15-6-3-13(4-7-15)20-18(22)16-11-12-10-14(21(24)25)5-8-17(12)27-19(16)23/h3-8,10-11H,2,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRJFKDDTXONFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4943837.png)

![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4943855.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide](/img/structure/B4943857.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4943873.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-ethylglycinamide](/img/structure/B4943876.png)
![3-(3-chlorophenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943880.png)
![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4943893.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![2-{[3-(2,4,6-trichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4943912.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
